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Compound of Interest

Compound Name: JNJ4796

Cat. No.: B15565123

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-
47965567 to mice, with a focus on intraperitoneal injection. The protocols detailed below are
based on established preclinical studies and are intended to guide researchers in designing
their own experiments.

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion
channel that plays a role in neuroinflammation.[1][2] It is a brain-penetrant compound, making it
a valuable tool for investigating the role of the central P2X7 receptor in various neurological
disease models in rodents.[1]

Data Presentation

The following tables summarize the quantitative data from key studies on the intraperitoneal
administration of JNJ-47965567 in mice.

Table 1: INJ-47965567 Administration Parameters in Mice
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Parameter Details Reference
Route of Administration Intraperitoneal (i.p.) injection [31141[5]
Dosage 30 mg/kg [3B1141[5]

2-(hydroxypropyl)-beta-
Vehicle cyclodextrin or 30% SBE-[3- [31[5]

cyclodextrin

Frequency Three or four times per week [3114]

) SOD1G93A mice (model for
Animal Model , ) [31[4][5]
Amyotrophic Lateral Sclerosis)

Table 2: Summary of In Vivo Study Outcomes with JNJ-47965567 in SOD1G93A Mice

Administration o
Study Focus Key Findings Reference
Schedule

Did not alter disease

30 mg/kg, i.p., three progression, weight

Disease Progression times a week from loss, motor [3]
disease onset coordination, or
survival.

Delayed disease
onset, reduced body
) weight loss, and
30 mg/kg, i.p., four )
improved motor
coordination in female  [4][6][7][8][9][10]

mice; no significant

Disease Onset and times a week from
Progression pre-symptomatic

stage (P60
ge ( ) effects in male mice.

Did not increase

overall lifespan.

Experimental Protocols
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The following are detailed methodologies for the preparation and intraperitoneal administration
of INJ-47965567 to mice.

Protocol 1: Preparation of JNJ-47965567 Solution

Materials:

JNJ-47965567 powder

o 2-(hydroxypropyl)-beta-cyclodextrin (HPBCD) or Sulfobutylether-3-cyclodextrin (SBE-[3-
cyclodextrin)

o Sterile, pyrogen-free saline (0.9% NaCl) or water for injection
 Sterile vials

e \ortex mixer

e Analytical balance

Procedure:

o Calculate the required amount of JNJ-47965567 and cyclodextrin based on the desired
concentration and final volume. For a 30% cyclodextrin solution, dissolve 300 mg of
cyclodextrin per ml of sterile saline or water.

e Weigh the calculated amount of INJ-47965567 powder accurately.

 In a sterile vial, prepare the 30% cyclodextrin vehicle by dissolving the appropriate amount of
HPBCD or SBE-B3-cyclodextrin in sterile saline or water.

e Gradually add the JNJ-47965567 powder to the cyclodextrin solution while vortexing to
ensure complete dissolution. The solution should be clear and free of visible particles.

» Store the prepared solution appropriately, protected from light, and as recommended by the
manufacturer.

Protocol 2: Intraperitoneal (i.p.) Administration in Mice
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Materials:

Prepared JNJ-47965567 solution

Sterile syringes (e.g., 1 mL)

Sterile needles (e.g., 25-27 gauge)

Mouse restraint device (optional)

70% ethanol for disinfection

Procedure:

o Accurately determine the weight of each mouse to calculate the precise volume of the JNJ-
47965567 solution to be administered (based on a 30 mg/kg dose).

o Gently restrain the mouse. Proper handling techniques are crucial to minimize stress and
ensure accurate injection.

o Position the mouse to expose the lower abdominal area. The injection site should be in the
lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the
bladder or cecum.

e Swab the injection site with 70% ethanol.

 Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
Aspirate gently to ensure that the needle has not entered a blood vessel or organ.

o Slowly inject the calculated volume of the JNJ-47965567 solution.
o Withdraw the needle and return the mouse to its cage.
¢ Monitor the mouse for any adverse reactions following the injection.

Mandatory Visualizations
Signaling Pathway
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JNJ-47965567 acts as an antagonist to the P2X7 receptor. The activation of this receptor by
extracellular ATP triggers a cascade of downstream signaling events.
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Caption: P2X7 receptor signaling pathway and the inhibitory action of INJ-47965567.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of
JNJ-47965567 in a mouse model of neurological disease.
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Caption: A generalized experimental workflow for in vivo studies with INJ-47965567.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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